molecular formula C13H11Cl2NO3S B239032 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide

2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide

Cat. No. B239032
M. Wt: 332.2 g/mol
InChI Key: PCWLGUBFWDIHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation, pain, and fever. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have a positive effect on joint mobility and function in patients with osteoarthritis.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide in laboratory experiments due to its well-established pharmacological properties. However, its use can be limited by its potential side effects, such as gastrointestinal bleeding and renal toxicity. In addition, its efficacy may be reduced in certain patient populations, such as those with liver or kidney disease.

Future Directions

There are a number of potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research into the mechanisms of action of diclofenac may lead to the development of new drugs with similar pharmacological properties.

Synthesis Methods

Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. This intermediate is then reacted with methyl iodide to form 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, which is the final product.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a wide range of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a veterinary medicine to treat pain and inflammation in animals.

properties

Product Name

2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-8-6-13(10(15)7-9(8)14)20(18,19)16-11-4-2-3-5-12(11)17/h2-7,16-17H,1H3

InChI Key

PCWLGUBFWDIHOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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